pKa Differentiation: 0.49 Log Unit Acidification vs. Unsubstituted 4-Pyridinemethanol
The 3-methoxy substituent acidifies the pyridinemethanol by 0.49 pKa units relative to unsubstituted 4-pyridinemethanol. The target compound exhibits a predicted pKa of 12.96 ± 0.10, compared to 13.45 ± 0.10 for 4-pyridinemethanol (CAS 586-95-8) . Among the methoxy regioisomers, the 2-methoxy variant (CAS 123148-66-3) has a predicted pKa of 13.19 ± 0.10, making the 3-methoxy substitution pattern the most acidic within this series . This differential protonation behavior affects acid/base extraction protocols, salt stoichiometry, and pH-dependent reaction conditions during scale-up.
| Evidence Dimension | Acid dissociation constant (pKa) – predicted by ACD/Labs Percepta Platform |
|---|---|
| Target Compound Data | pKa = 12.96 ± 0.10 |
| Comparator Or Baseline | 4-Pyridinemethanol (CAS 586-95-8): pKa = 13.45 ± 0.10; (2-Methoxypyridin-4-yl)methanol (CAS 123148-66-3): pKa = 13.19 ± 0.10 |
| Quantified Difference | ΔpKa = -0.49 vs. 4-pyridinemethanol; ΔpKa = -0.23 vs. 2-methoxy regioisomer |
| Conditions | All values predicted using ACD/Labs Percepta PhysChem Module under standard conditions |
Why This Matters
A ~0.5 pKa unit shift translates to approximately threefold difference in the protonated/unprotonated ratio at a given pH, directly impacting aqueous/organic partition behavior during workup, purification, and salt-form selection for procurement specifications.
- [1] ChemicalBook. (2-Methoxypyridin-4-yl)methanol (CAS 123148-66-3): pKa 13.19 ± 0.10 (Predicted), Boiling point 259.2 °C. https://www.chemicalbook.cn/ View Source
